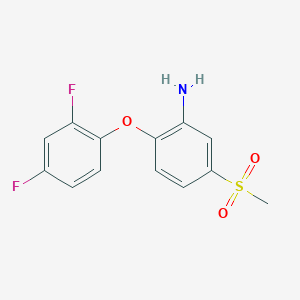

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWFGOQFGSWMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Staining Reagents:for More Specific or Sensitive Detection, Various Staining Reagents Can Be Employed. the Choice of Stain Depends on the Functional Groups Present in the Molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies were found that performed quantum chemical calculations on this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

There is no available data on the DFT-optimized geometry or potential energy landscapes for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distributions for this specific compound have not been reported in the searched literature.

Electrostatic Potential Surface (ESP) Analysis

No studies presenting an ESP analysis to identify electrophilic and nucleophilic regions of this compound were found.

Spectroscopic Property Prediction (e.g., theoretical NMR shifts, vibrational frequencies)

There is no available data from theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior in Different Environments

No published molecular dynamics simulations detailing the conformational flexibility or behavior of this molecule in various solvent environments could be located.

Virtual Screening and Ligand-Based Design Approaches for Hypothetical Molecular Interactions

There is no information available regarding the use of this compound as a query or hit in virtual screening campaigns or its application in ligand-based drug design studies.

Structure-Based Computational Design Methodologies for this compound Derivatives

Structure-based drug design (SBDD) methodologies have been pivotal in the discovery and optimization of MEK inhibitors based on the this compound scaffold. These computational techniques leverage the three-dimensional structural information of the target protein to design and predict the binding of potential inhibitors.

Molecular docking, a primary tool in SBDD, has been employed to investigate the binding mode of Trametinib to its allosteric pocket in MEK1. nih.gov These studies have revealed the key interactions between the inhibitor and the enzyme, highlighting the importance of specific amino acid residues. For instance, computational simulations have shown that Trametinib interacts with a group of amino acids including Lys97, Ser218, Asp208, and Met143 in MEK1, which are essential for its inhibitory activity. nih.gov

Molecular dynamics (MD) simulations have provided deeper insights into the dynamic nature of the MEK1-Trametinib interaction. nih.govnih.gov These simulations have been used to study the conformational changes in MEK1 upon inhibitor binding and to explore the effects of mutations on drug efficacy. nih.gov For example, MD simulations have demonstrated that certain activating mutations in MEK1 may alter the allosteric channel, potentially leading to a weaker binding of Trametinib and contributing to drug resistance. nih.govnih.gov

Steered molecular dynamics (SMD) simulations have been utilized to further probe the dissociation process of Trametinib from MEK1, providing a comparative analysis of its binding strength to wild-type and mutant forms of the enzyme. nih.govnih.gov The results from these simulations are valuable for predicting the potential for drug resistance and for designing next-generation inhibitors that can overcome these challenges.

The understanding derived from these computational approaches has facilitated the engineering of novel compounds. A notable example is the development of "trametiglue," a compound designed based on the structural insights of the Trametinib-MEK-KSR complex. anl.gov This new molecule was engineered to enhance the interaction between MEK and KSR, effectively trapping the RAF-MEK complex and potentially offering a more potent and durable response. anl.gov

The table below summarizes the binding free energies of Trametinib with wild-type and mutant MEK1, as determined by computational studies. These values indicate a stronger binding affinity of Trametinib to the non-active forms of MEK1. nih.gov

| MEK1 Type | Binding Free Energy (kcal/mol) |

| Wild-Type (WT) | -45.7 ± 2.1 |

| A52V Mutant (Inactive) | -46.3 ± 1.9 |

| P124S Mutant (Active) | -41.2 ± 2.5 |

| E203K Mutant (Active) | -39.8 ± 2.3 |

In addition to predicting binding affinity, computational methods are also used to assess the pharmacokinetic properties of designed derivatives. These in silico predictions help in prioritizing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles for further experimental validation. researchgate.net

The integration of these computational methodologies provides a powerful platform for the rational design of novel derivatives of this compound with improved therapeutic profiles.

Electrophilic Aromatic Substitution Reactions on Both Aromatic Rings

The aniline (B41778) ring is generally activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. However, the presence of the deactivating methylsulfonyl group at the meta-position to the amine, and the bulky difluorophenoxy group at the ortho-position, would likely influence the regioselectivity and reaction rates. Steric hindrance from the ortho-phenoxy group could disfavor substitution at the adjacent position. The difluorophenoxy ring is deactivated by the two electron-withdrawing fluorine atoms, making electrophilic substitution on this ring significantly less favorable compared to the aniline ring.

Expected Reactivity for Electrophilic Aromatic Substitution:

| Ring System | Activating/Deactivating Groups | Expected Regioselectivity | Predicted Reactivity |

| Aniline Ring | -NH₂ (activating, o,p-directing)-SO₂CH₃ (deactivating, m-directing)-OAr (activating, o,p-directing) | Complex, likely favoring positions ortho and para to the amino group, but influenced by steric hindrance and the deactivating sulfonyl group. | Moderate to low, depending on the electrophile and reaction conditions. |

| Difluorophenoxy Ring | -F (deactivating, o,p-directing)-OAr (activating, o,p-directing) | Substitution is unlikely due to the strong deactivating effect of the two fluorine atoms. | Very low. |

Nucleophilic Reactions at the Aniline Nitrogen and Potential Fluorine Displacements

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic. It can undergo reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the aniline would be somewhat diminished by the electron-withdrawing effect of the methylsulfonyl group.

Nucleophilic aromatic substitution (SNAr) to displace the fluorine atoms on the phenoxy ring is generally difficult. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the fluorine atoms are not sufficiently activated for facile displacement by common nucleophiles.

Reactions Involving the Methylsulfonyl Group (e.g., oxidation, reduction, or substitution)

The methylsulfonyl group is generally robust and resistant to a wide range of reaction conditions. The sulfur atom is in its highest oxidation state (+6), so it cannot be further oxidized. Reduction of the sulfonyl group to a sulfinyl or thioether is possible but typically requires strong reducing agents. Reactions involving the substitution of the methyl group or the entire sulfonyl group are not common transformations under standard laboratory conditions.

Cross-Coupling Reactions for Further Functionalization of the Aromatic System

The aniline moiety can be converted to a diazonium salt, which can then participate in various cross-coupling reactions, such as the Heck, Suzuki, and Sandmeyer reactions. This would allow for the introduction of a wide range of substituents at the position of the original amino group. Additionally, if a halogen were introduced onto either aromatic ring through electrophilic substitution, it could serve as a handle for transition-metal-catalyzed cross-coupling reactions.

Potential Cross-Coupling Strategies:

| Reaction Type | Functional Group Handle | Potential Coupling Partners |

| Suzuki Coupling | Aryl halide (introduced via EAS) or Aryl diazonium salt | Boronic acids/esters |

| Heck Coupling | Aryl halide or Aryl diazonium salt | Alkenes |

| Buchwald-Hartwig Amination | Aryl halide | Amines |

| Sonogashira Coupling | Aryl halide | Terminal alkynes |

Oxidation and Reduction Chemistry of the Aniline and Sulfonyl Moieties

The aniline group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species, depending on the oxidant and reaction conditions. The methylsulfonyl group, as mentioned, is already in a high oxidation state.

Reduction of the methylsulfonyl group is challenging. The aniline nitrogen is not reducible under typical catalytic hydrogenation conditions that might, for instance, reduce a nitro group.

Investigation of Reaction Mechanisms and Kinetics for Key Transformations

Without experimental data on the reactivity of this compound, any discussion of reaction mechanisms and kinetics would be purely theoretical. Mechanistic studies would require experimental evidence from kinetic studies, isotopic labeling, and computational modeling to elucidate the pathways of potential transformations.

Rational Design and Molecular Recognition Principles for Specific Macromolecular Binding

The rational design of kinase inhibitors like PLX7904, and by extension, the structurally analogous this compound, is centered on achieving high potency and selectivity for the target kinase, often a member of the mitogen-activated protein kinase (MAPK) pathway, such as BRAF. A key challenge in targeting BRAF has been the phenomenon of "paradoxical activation," where first-generation inhibitors effectively suppress signaling in cells with mutant BRAF but paradoxically enhance it in cells with wild-type BRAF, leading to unintended cellular proliferation.

The design of "paradox-breakers" like PLX7904 aimed to overcome this limitation. The core principle behind their design is the disruption of the kinase dimerization that is essential for paradoxical activation. These inhibitors are engineered to bind to the ATP-binding site of a single BRAF protomer in a way that allosterically prevents the formation of functional BRAF dimers. This is achieved by designing molecules that induce a conformational change in the kinase that is incompatible with the dimer interface.

In Vitro Biochemical Evaluation of Target Engagement

The in vitro evaluation of compounds like PLX7904 is crucial to quantify their potency and understand their mechanism of inhibition.

Determination of Enzyme Inhibition Constants (IC50, Ki) for Specific Enzymes

| Cell Line | BRAF Mutation | IC50 (µM) |

| A375 | V600E | 0.17 |

| COLO829 | V600E | 0.53 |

| COLO205 | V600E | 0.16 |

These values indicate that PLX7904 is a potent inhibitor of BRAF V600E in cellular contexts, with activity in the sub-micromolar range. It is plausible that this compound would exhibit similar inhibitory activity against this oncogenic kinase.

Quantification of Receptor Binding Affinities (Kd) via Radioligand or Fluorescence Assays

Specific dissociation constants (Kd) for the binding of PLX7904 to BRAF, which would be determined through techniques like radioligand or fluorescence assays, are not publicly available. The Kd value represents the equilibrium dissociation constant and is a direct measure of the affinity of a ligand for its target. A lower Kd value signifies a higher binding affinity. While not explicitly quantified in available literature, the low IC50 values of PLX7904 suggest a high binding affinity to the BRAF V600E kinase.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Based on its design to bind to the ATP-binding site, PLX7904 is classified as an ATP-competitive inhibitor. This means it directly competes with the endogenous substrate, ATP, for binding to the kinase. However, its "paradox-breaking" activity stems from an allosteric effect. By binding to the ATP pocket of one protomer, it induces a conformational change that prevents the dimerization and subsequent activation of another protomer. This dual mechanism—competitive at the ATP site and allosteric in its effect on dimerization—is a hallmark of this class of inhibitors. A definitive classification into competitive, non-competitive, or uncompetitive in the classical Michaelis-Menten sense would require detailed enzyme kinetic studies, the results of which are not publicly available for PLX7904.

Structure-Activity Relationship (SAR) Studies for Molecular Optimization at the Target Level

Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical moieties of a molecule contribute to its biological activity and for optimizing its properties.

Impact of Sulfonyl Group Variations on Target Affinity and Selectivity

In the context of kinase inhibitors, the sulfonyl group often plays a crucial role in establishing interactions with the target protein. It can act as a hydrogen bond acceptor, interacting with backbone amides or specific amino acid side chains within the ATP-binding pocket. Variations of the sulfonyl group could theoretically modulate the affinity and selectivity of a compound like This compound .

For instance, altering the alkyl substituent on the sulfonyl group (e.g., from methyl to ethyl or a larger group) could influence steric interactions within the binding site. A larger group might either enhance binding through increased van der Waals contacts or cause steric clashes that reduce affinity. The electronic properties of the substituent could also affect the hydrogen bonding capacity of the sulfonyl oxygens.

Table 1: Hypothetical Impact of Sulfonyl Group Variations

| Sulfonyl Group Variation | Potential Impact on Target Affinity | Potential Impact on Selectivity |

|---|---|---|

| Methyl to Ethyl | May increase hydrophobic interactions or cause steric hindrance. | Could alter selectivity profile based on the topology of related kinase active sites. |

| Methyl to Cyclopropyl | Introduces conformational rigidity, which could be entropically favorable for binding. | May enhance selectivity for targets that can accommodate the specific geometry. |

Note: This table is purely hypothetical and not based on experimental data for this compound.

Role of Aniline Nitrogen in Molecular Recognition and Binding Modes

The aniline nitrogen in compounds of this class is a key interaction point. It often acts as a hydrogen bond donor, forming a critical hydrogen bond with a backbone carbonyl group in the hinge region of a kinase, a common binding motif for type I and type II kinase inhibitors. This interaction helps to anchor the inhibitor in the ATP-binding site.

The basicity of the aniline nitrogen, which can be modulated by other substituents on the ring, is a critical factor. The electron-withdrawing nature of the methylsulfonyl group at the meta position would decrease the pKa of the aniline nitrogen, potentially making it a better hydrogen bond donor. The orientation of the aniline group and its ability to adopt the correct conformation for binding are also crucial for potent inhibition.

Cellular Assays for Target-Related Biological Responses

As the biological target for This compound is not identified, specific cellular assays cannot be described. However, if we were to hypothesize that it is a kinase inhibitor, a standard battery of assays would be employed to characterize its cellular activity.

Analysis of Specific Cellular Pathway Modulation (e.g., phosphorylation events, gene expression profiles)

Should this compound target a specific kinase, its effect on the corresponding signaling pathway would be investigated. For example, if it were a BRAF inhibitor, one would expect to see a decrease in the phosphorylation of downstream targets MEK and ERK in BRAF-mutant cancer cell lines. This is typically assessed using techniques like Western blotting or ELISA with phospho-specific antibodies.

Gene expression profiling using microarrays or RNA-sequencing could provide a broader view of the compound's impact on cellular pathways, identifying downstream genes whose expression is altered upon target inhibition.

Cellular Uptake and Subcellular Localization Studies related to Target Engagement

To confirm that the compound can reach its intracellular target, cellular uptake studies would be necessary. These can be performed using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time.

Subcellular localization studies, often employing fluorescently tagged analogs of the compound and confocal microscopy, could reveal where the compound accumulates within the cell. This information is critical to ensure that the compound co-localizes with its intended target, for instance, in the cytoplasm or nucleus for different kinases.

Co-crystallization and Structural Biology of this compound or its Analogs with Target Macromolecules (if applicable)

No co-crystal structures of This compound with any biological macromolecule are available in the public domain, such as the Protein Data Bank (PDB).

If this compound were found to be a potent inhibitor of a specific protein, co-crystallization would be a critical step to understand its binding mode at an atomic level. X-ray crystallography of the compound in complex with its target would reveal the precise orientation of the inhibitor and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This structural information would be invaluable for guiding further structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.

Computational Chemistry and Molecular Modeling Studies of 2 2,4 Difluorophenoxy 5 Methylsulfonyl Aniline

Role as a Chemical Intermediate

Aniline (B41778) and its derivatives are fundamental building blocks in industrial chemistry, serving as precursors for a wide range of products, including pharmaceuticals, agrochemicals, and dyes. libretexts.orgresearchgate.net The specific combination of a difluorophenoxy group and a methylsulfonyl group in this molecule makes it a valuable synthon for introducing these functionalities into target molecules.

Interactive Data Table: Potential Applications of Structural Motifs

| Structural Motif | Potential Application Area |

| Difluorophenoxy | Medicinal Chemistry (enhanced metabolic stability, altered pKa) |

| Methylsulfonylaniline | Pharmaceuticals (sulfonamide drugs), Agrochemicals |

| Diaryl Ether | Natural Products, Polymers, Pharmaceuticals |

Potential in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. nih.gov Fluorine can improve metabolic stability, binding affinity, and bioavailability. The aniline moiety itself is present in many drugs, though its potential for metabolic activation is a consideration in drug design. cresset-group.comumich.edu The sulfonyl group is a key component of many sulfonamide drugs and can act as a bioisostere for other functional groups. researchgate.netbenthamscience.com Therefore, this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Recent Research and Future Prospects

While direct research on 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is not prominent, ongoing research in related areas highlights its potential.

Recent advances in the synthesis of diaryl ethers continue to provide more efficient and versatile methods, such as novel catalyst systems for Ullmann and Buchwald-Hartwig reactions, which would be applicable to the synthesis of this compound. researchgate.netsemanticscholar.orgnih.govresearchgate.net

The role of the sulfonyl group in medicinal chemistry is expanding beyond traditional sulfonamides, with sulfonyl fluorides emerging as tools for chemical biology and drug discovery. acs.org The unique electronic properties of the sulfonyl group continue to be explored for creating new functional molecules.

Future research may focus on the synthesis of this and related compounds to explore their biological activities or to incorporate them into new materials. The combination of the difluorophenoxy and methylsulfonyl aniline (B41778) moieties provides a rich scaffold for further chemical modification and the development of novel compounds with tailored properties.

Conclusion

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a structurally interesting molecule with significant potential as a chemical intermediate. While detailed experimental data is currently limited, its chemical and physical properties can be reasonably predicted. Plausible synthetic routes based on established organic chemistry principles can be proposed, and its structure can be unequivocally confirmed through standard analytical techniques. The combination of its functional groups suggests promising applications in the synthesis of new pharmaceuticals and functional materials, making it a target of interest for future research and development.

Applications of 2 2,4 Difluorophenoxy 5 Methylsulfonyl Aniline As a Synthetic Building Block and Chemical Probe

Utilization in the Construction of Complex Organic Molecules with Defined Architectures

The aniline (B41778) functional group in 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline serves as a versatile handle for a variety of chemical transformations, making it a potentially valuable building block in the synthesis of complex organic molecules. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks. The presence of the difluorophenoxy and methylsulfonyl groups can impart specific steric and electronic properties to the final molecule, influencing its three-dimensional structure and reactivity.

For instance, the amine could be used as a nucleophile to construct carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceuticals and natural products. The fluorine atoms on the phenoxy ring can influence the molecule's lipophilicity and metabolic stability, properties that are often fine-tuned during drug discovery. The electron-withdrawing nature of the methylsulfonyl group can affect the reactivity of the aromatic rings, potentially directing further chemical modifications to specific positions.

Role as a Precursor for Advanced Organic Materials with Specific Optical or Electronic Properties

The aromatic and electronically distinct components of this compound suggest its potential as a monomer or precursor for the synthesis of advanced organic materials. The aniline moiety is a common starting point for the creation of conductive polymers, such as polyaniline. Polymerization of derivatives of this compound could lead to materials with tailored electronic properties, influenced by the electron-withdrawing difluoro and methylsulfonyl substituents.

Furthermore, the presence of fluorine atoms is known to enhance the thermal stability and environmental resistance of polymers. The specific arrangement of the aromatic rings and the polar sulfonyl group could also lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) or sensors.

Development as a Chemical Probe for Fundamental Mechanistic Investigations in Chemical Biology

A chemical probe is a small molecule used to study biological systems. The design of such a probe requires a balance of reactivity, selectivity, and often, a reporter group for detection. The structure of this compound could be modified to serve as a chemical probe. For example, the aniline group could be functionalized with a reactive group that can covalently bind to a specific biological target, such as an enzyme or a receptor.

The difluorophenoxy and methylsulfonyl groups could contribute to the binding affinity and selectivity of the probe for its target. By incorporating a fluorescent tag or a radioisotope, researchers could potentially use such a probe to visualize the localization and activity of its target within a cell or organism, providing insights into fundamental biological processes. However, without experimental validation, its efficacy as a chemical probe remains a theoretical concept.

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic rings and polar functional groups of this compound provide potential sites for such interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions. These interactions could allow the molecule to act as a "guest" that binds to a larger "host" molecule, forming a supramolecular assembly.

The specificity of these interactions could be exploited for applications in areas such as molecular recognition, sensing, and drug delivery. For example, a host molecule could be designed to selectively bind to this compound, enabling its detection or its transport to a specific location. The fluorine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly being explored in supramolecular design.

Future Perspectives and Emerging Research Directions for 2 2,4 Difluorophenoxy 5 Methylsulfonyl Aniline

Exploration of Unexplored Reactivity Pathways and Synthetic Transformations

While 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is an established intermediate, future research will likely focus on novel synthetic strategies to improve efficiency, sustainability, and access to a wider range of analogues.

Advanced Sulfonylation Methods: Traditional methods for introducing the sulfonyl group can be harsh. Emerging research highlights milder, more versatile techniques such as visible-light-mediated sulfonylation of anilines using sulfinate salts or sulfonyl fluorides. nih.govrsc.org Applying these photoredox-catalyzed reactions could provide more efficient and environmentally benign pathways to the 5-(methylsulfonyl)aniline core, potentially tolerating a broader array of functional groups on the aniline (B41778) precursor. mdpi.com

Novel Diaryl Ether Formation: The diaryl ether linkage is central to the molecule's structure. Future synthetic exploration could investigate advanced coupling methods beyond classical Ullmann or Buchwald-Hartwig reactions. This includes exploring catalytic systems that allow for the enantioselective synthesis of potentially atropisomeric diaryl ethers, which could introduce novel three-dimensional diversity into subsequent inhibitor designs. hud.ac.uk

Late-Stage Functionalization: A significant area of development is the late-stage functionalization of the core structure. Instead of building analogues from the ground up, methods that allow for the direct modification of the this compound scaffold—for instance, through C-H activation—would enable rapid generation of a diverse chemical library for screening.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Photoredox-Catalyzed Sulfonylation | Milder reaction conditions, improved functional group tolerance, sustainability. | Green Chemistry, Catalysis |

| Enantioselective Diaryl Ether Synthesis | Access to novel 3D pharmacophores and atropisomeric analogues. | Asymmetric Synthesis |

| C-H Activation/Late-Stage Functionalization | Rapid diversification of the core scaffold, efficient library generation. | Medicinal Chemistry, Process Chemistry |

Development of Novel Derivatization Strategies for Enhanced Specificity in Molecular Interactions

The future utility of this compound lies in its role as a versatile scaffold for creating new chemical entities with improved therapeutic profiles. Derivatization strategies will be key to enhancing the specificity and potency of the final drug molecules.

The primary amino group of the aniline is the most direct handle for derivatization, typically reacting with a heterocyclic core to form the final kinase inhibitor. Future strategies will involve coupling with novel, unexplored heterocyclic systems to generate inhibitors that can target mutant kinases or overcome drug resistance.

Further innovation will come from modifying the periphery of the scaffold itself. Strategic alteration of the existing functional groups could fine-tune the molecule's interaction with its biological targets. For example, the methylsulfonyl group could be replaced with other bioisosteres (e.g., ethylsulfonyl, sulfonamide) to probe different interactions within the kinase binding pocket. nih.gov Similarly, altering the substitution pattern on the difluorophenoxy ring could modulate binding affinity and selectivity against off-target kinases. The derivatization of sulfonamides into more reactive sulfonyl chlorides presents a pathway to a wide array of functionalities, offering a platform for creating diverse compound libraries. researchgate.net

A particularly promising direction is the development of dual-targeting or multi-targeting ligands. By attaching pharmacophores of other known inhibitors to the this compound scaffold, it may be possible to design single molecules that modulate multiple disease-relevant pathways simultaneously, a strategy that has shown promise in other contexts. acs.org

Application of Advanced Computational Methodologies for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the development of new kinase inhibitors. frontiersin.org The this compound scaffold is an ideal candidate for the application of advanced computational methodologies to guide the design of next-generation inhibitors with high precision.

Structure-Based Design: High-resolution crystal structures of inhibitors like Glesatinib bound to their target kinases (e.g., MET) provide a blueprint for rational design. aacrjournals.org Molecular docking and molecular dynamics simulations can be used to model how modifications to the parent aniline scaffold would impact binding affinity and conformational dynamics within the ATP-binding site. researchgate.net These models can predict which derivatives are most likely to exhibit enhanced potency or selectivity, thereby prioritizing synthetic efforts.

Machine Learning and AI: The vast amount of data on kinase inhibitors has enabled the development of powerful machine learning (ML) and artificial intelligence (AI) models. nih.govmdpi.com These models can predict the kinase inhibition profile of a virtual compound based on its structure alone. acs.orgnih.gov Future research can leverage these tools to perform large-scale in silico screening of virtual libraries derived from this compound. This approach can identify novel candidates with desired selectivity profiles, including those that avoid common off-target effects or specifically target resistance mutations. nih.gov

| Computational Method | Application to Scaffold | Desired Outcome |

| Molecular Docking | Predict binding modes of virtual derivatives in kinase active sites. | Prioritize compounds with optimal binding interactions. |

| Molecular Dynamics | Simulate the stability and conformational changes of the inhibitor-kinase complex over time. | Assess binding stability and identify key dynamic interactions. |

| Machine Learning/AI | Predict activity and selectivity across the human kinome for virtual libraries. | Identify candidates with high potency and desired selectivity profiles in silico. |

Integration of this compound into Multidisciplinary Research Platforms

The role of this compound extends beyond a simple synthetic intermediate; it is a gateway to creating powerful tools for biological and clinical research. Its integration into multidisciplinary platforms will be crucial for advancing our understanding of complex diseases like cancer.

As a precursor to inhibitors of MET and AXL, this compound is central to the study of oncogenic signaling pathways that drive tumor growth, metastasis, and therapeutic resistance. nih.govnih.govresearchgate.net Derivatives synthesized from this scaffold can be used as chemical probes in cancer biology to dissect the intricate crosstalk between MET/AXL and other signaling networks. youtube.comnih.gov

A critical application lies in addressing acquired resistance to cancer therapies. Glesatinib, which is synthesized from this aniline, has demonstrated the ability to overcome resistance to first-generation MET inhibitors. aacrjournals.orgresearchgate.net This positions the this compound scaffold as a foundational structure for developing next-generation inhibitors specifically designed to treat resistant tumors. This effort requires a collaborative platform integrating medicinal chemistry, molecular modeling, cancer biology, and clinical research.

Furthermore, given the roles of MET and AXL signaling in processes beyond cancer, such as angiogenesis and immune response, inhibitors derived from this scaffold could be explored in other therapeutic areas. ncats.ionih.gov This would integrate the chemistry of this compound into broader research platforms focused on immunology, cardiovascular disease, and regenerative medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aniline ring. A common approach starts with sulfonylation of a substituted aniline precursor, followed by introduction of the difluorophenoxy group. For example, sulfonyl chloride intermediates (e.g., 4-methoxybenzene-1-sulfonyl chloride) can be reduced and alkylated, as described in a four-step synthesis yielding 59% overall for a related sulfonylated aniline . Critical conditions include:

- Nitro Reduction : Use of 10% Pd/C under hydrogen for selective reduction without over-reduction .

- Phenoxy Group Introduction : Reaction of 2,4-difluoroaniline with acetaldoxime at pH 4 to ensure regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., THF/water mixtures) for sulfonation steps .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and electronic environments .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>97% by GC) and detects byproducts like dinitro derivatives .

- Melting Point Analysis : Sharp melting points (e.g., 90–91°C for analogous sulfonylanilines) indicate crystallinity and purity .

Q. What are the solubility characteristics of this compound, and how do they affect solvent choice in reactions?

- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., benzene) but dissolves in methanol, THF, or DMF. Solubility tests for related sulfonylanilines show improved dissolution in aqueous-organic mixtures (e.g., HO/THF) during sulfonation .

Advanced Research Questions

Q. How can researchers optimize the nitro reduction step to avoid over-reduction or byproduct formation?

- Methodological Answer :

- Catalyst Loading : Lower Pd/C ratios (5–10 wt%) minimize side reactions .

- Temperature Control : Maintain hydrogenation at 25–40°C; higher temperatures risk C-S bond cleavage.

- Additives : Use of ammonium formate as a hydrogen donor in transfer hydrogenation reduces nitro groups selectively .

Q. What strategies address regioselectivity challenges when introducing multiple substituents on the aniline ring?

- Methodological Answer :

- Directing Groups : The sulfonyl group acts as a meta-director, guiding electrophilic substitution to the 5-position. Fluorine substituents on the phenoxy group further modulate electronic effects .

- Protection/Deprotection : Temporary protection of the amine group (e.g., acetylation) prevents unwanted side reactions during sulfonation .

Q. How do electron-withdrawing groups (EWGs) like sulfonyl and fluorine influence the reactivity of the aniline moiety?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (NAS) : The sulfonyl group activates the ring for NAS at ortho/para positions, while fluorine enhances electrophilic substitution resistance. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Acid-Base Behavior : The pKa of the aniline NH group decreases due to EWGs, affecting protonation in catalytic reactions .

Q. How should researchers systematically troubleshoot batch-to-batch yield variations in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) tracks intermediate formation .

- DoE (Design of Experiments) : Vary parameters (pH, solvent ratio, temperature) to identify critical factors. For example, nitric acid concentration >65% in nitration steps minimizes dinitro byproducts .

Q. What intermediates form during degradation under acidic/basic conditions, and how are they characterized?

- Methodological Answer :

- Acidic Hydrolysis : The sulfonyl group may hydrolyze to sulfonic acid, detected via LC-MS.

- Basic Conditions : Oxidative cleavage of the phenoxy group generates fluorophenol derivatives, identified by GC-MS .

Q. How can computational tools predict spectroscopic properties or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulates IR/NMR spectra and transition states for substitution reactions.

- Molecular Dynamics (MD) : Models solvation effects on reaction pathways, aiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.